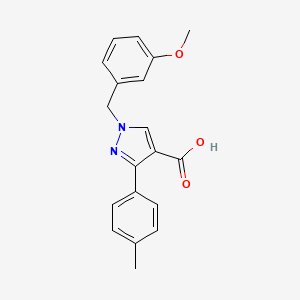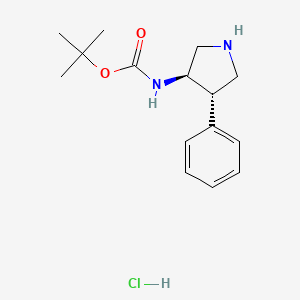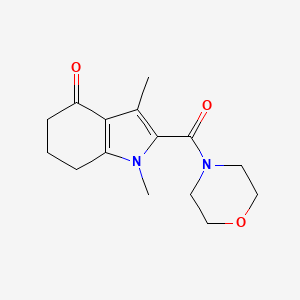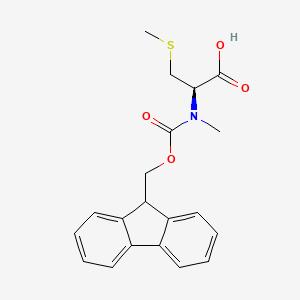
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective groups, which help in the formation of peptide bonds without unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. One common method is the use of the fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group and the methylation of the thiol group. The reaction conditions often involve the use of organic solvents and bases to facilitate the protection reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other mild oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the free thiol group.
Substitution: Exposure of the free amino group for peptide bond formation.
科学研究应用
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein structure and function.
Medicine: Developing peptide-based drugs.
Industry: Manufacturing of synthetic peptides for various applications.
作用机制
The compound exerts its effects primarily through its role in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide bond formation. The methylated thiol group ensures stability and prevents oxidation during synthesis. The compound’s molecular targets include enzymes involved in peptide bond formation and pathways related to protein synthesis .
相似化合物的比较
Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methoxy-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-valine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-threoninate .
Uniqueness
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N,S-dimethyl-L-cysteine is unique due to its dual protection of both the amino and thiol groups, making it highly stable and versatile for various synthetic applications. Its specific structure allows for precise control during peptide synthesis, reducing the risk of side reactions and increasing the yield of the desired product .
属性
分子式 |
C20H21NO4S |
|---|---|
分子量 |
371.5 g/mol |
IUPAC 名称 |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C20H21NO4S/c1-21(18(12-26-2)19(22)23)20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m0/s1 |
InChI 键 |
GHJZJWOYPATEAL-SFHVURJKSA-N |
手性 SMILES |
CN([C@@H](CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CN(C(CSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


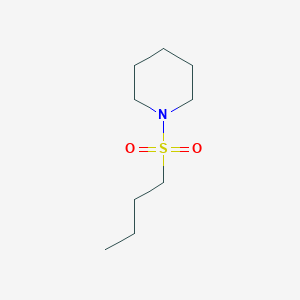
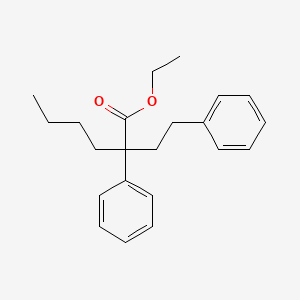
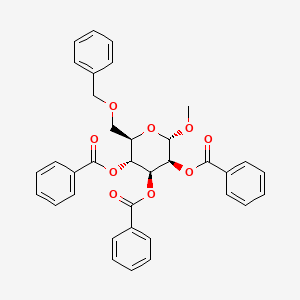
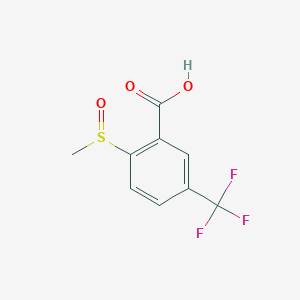
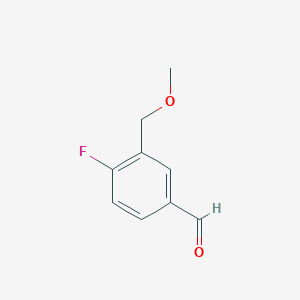
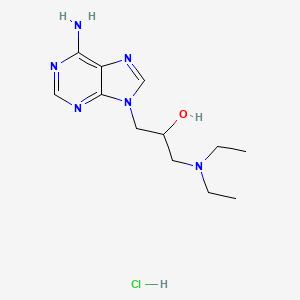
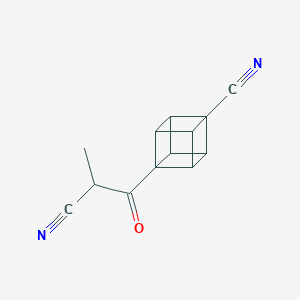
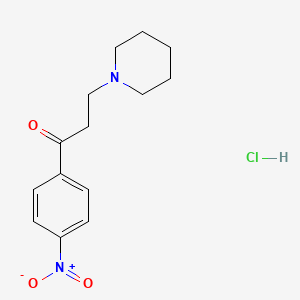
![Tert-butyl 3-acetylpyrazolo[1,5-a]pyridin-5-ylcarbamate](/img/structure/B14016092.png)
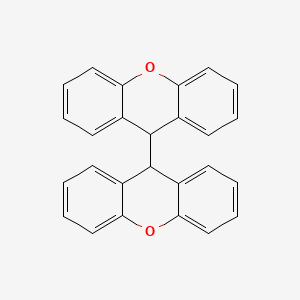
![2-[2-(3,4-Dimethoxyphenyl)ethyl-(4-methylphenyl)sulfonylamino]acetic acid](/img/structure/B14016102.png)
